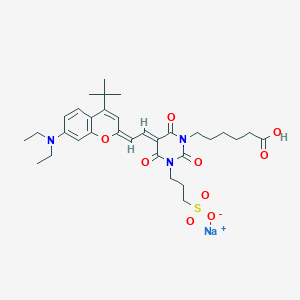
Fluorescence red 610*
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescence red 610 is a fluorescent dye that is particularly well-suited for excitation by helium-neon lasers at 594 nm. It exhibits strong fluorescence with an emission peak at 610 nm . This compound is widely used in various scientific fields due to its excellent fluorescent properties.
Preparation Methods
The preparation of Fluorescence red 610 involves several synthetic routes and reaction conditions. One common method includes the synthesis of the dye through the reaction of specific precursors under controlled conditions. The industrial production of Fluorescence red 610 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fluorescence red 610 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fluorescence red 610 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Fluorescence red 610 involves its excitation by light at a specific wavelength (594 nm), followed by the emission of light at a different wavelength (610 nm)The molecular targets and pathways involved in this process include the absorption of photons by the dye molecules, leading to their excitation and subsequent emission of light .
Comparison with Similar Compounds
Fluorescence red 610 can be compared with other similar fluorescent dyes, such as:
Texas Red: Exhibits an excitation peak at 595 nm and an emission peak at 615 nm.
Carboxyfluorescein (FAM): Exhibits an excitation peak at 495 nm and an emission peak at 520 nm.
Cyan 500: Exhibits an excitation peak at 500 nm and an emission peak at 510 nm.
Fluorescence red 610 is unique due to its specific excitation and emission wavelengths, making it particularly suitable for certain applications where other dyes may not be as effective.
Properties
Molecular Formula |
C32H42N3NaO9S |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
sodium;3-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-3-(5-carboxypentyl)-2,4,6-trioxo-1,3-diazinan-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |
InChI Key |
HMAWMSKJKAVASI-WUMRYHGQSA-M |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)/O2)C(C)(C)C.[Na+] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)O2)C(C)(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


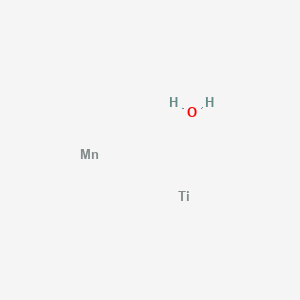
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
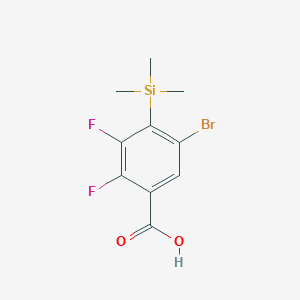
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
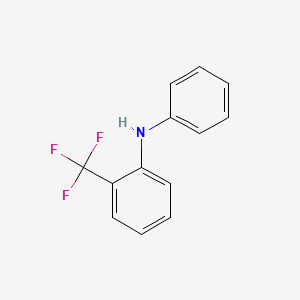
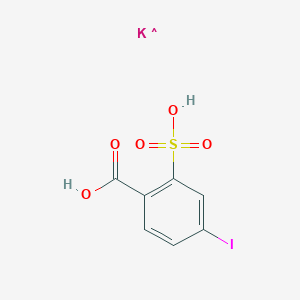
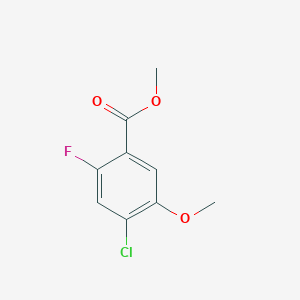
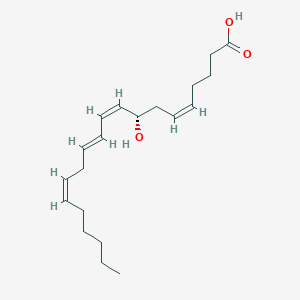
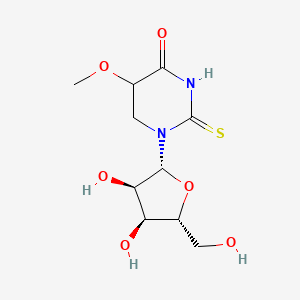
![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)


